Welcome to the BenchChem Online Store!
molecular formula C8H7F2NO4S B1466162 2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide CAS No. 1354963-02-2

2,5-difluoro-4-hydroxy-N-(methylsulfonyl)benzamide

Cat. No. B1466162
M. Wt: 251.21 g/mol
InChI Key: DWBVTHBWWKFOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102621B2

Procedure details

Hydrochloric acid solution in dioxane (4 M, 30 mL) was added to the 4-tert-butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide (Preparation 109, 1.76 g, 5.73 mmol) and the resulting solution stirred at room temperature. After 3 hours the reaction mixture was concentrated in vacuo and the residue azeotroped repeatedly with DCM to yield the title compound as a white solid (1.49 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-tert-butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
Cl.C([O:6][C:7]1[C:19]([F:20])=[CH:18][C:10]([C:11]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[O:12])=[C:9]([F:21])[CH:8]=1)(C)(C)C>O1CCOCC1>[F:21][C:9]1[CH:8]=[C:7]([OH:6])[C:19]([F:20])=[CH:18][C:10]=1[C:11]([NH:13][S:14]([CH3:17])(=[O:15])=[O:16])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-tert-butoxy-2,5-difluoro-N-(methylsulfonyl)benzamide
Quantity
1.76 g
Type
reactant
Smiles
C(C)(C)(C)OC1=CC(=C(C(=O)NS(=O)(=O)C)C=C1F)F
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 3 hours the reaction mixture was concentrated in vacuo
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue azeotroped repeatedly with DCM

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NS(=O)(=O)C)C=C(C(=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.